2-(2-金刚烷基氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(2-Adamantylamino)ethanol involves the reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol, yielding the desired compound. This process highlights the compound's accessibility through relatively straightforward chemical reactions, facilitating its use as a precursor for more complex molecules (Chapman & Toyne, 1972).

Molecular Structure Analysis

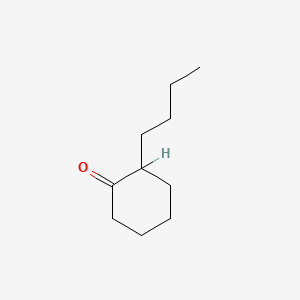

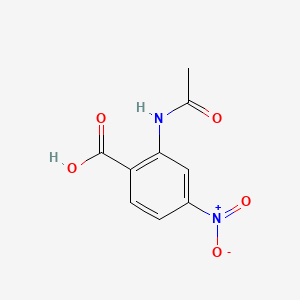

The adamantyl group contributes to the compound's unique three-dimensional structure, which impacts its physical and chemical properties. Crystallographic studies of related adamantyl derivatives reveal the influence of the adamantane framework on the molecular conformation and packing, shedding light on the steric effects and potential reactivity patterns of 2-(2-Adamantylamino)ethanol derivatives (Reinheimer et al., 2016).

Chemical Reactions and Properties

2-(2-Adamantylamino)ethanol undergoes various chemical reactions, including carboxylation and cyclization, to produce a wide range of derivatives. These reactions are influenced by the compound's molecular structure, particularly the presence of the adamantyl group, which can lead to unique reactivity patterns and the formation of novel structures with potential biological activities (Alford et al., 1972).

科学研究应用

合成和化学反应

- 通过与氢氧化钠反应形成:1-乙酰氨基金刚烷与乙二醇中的氢氧化钠反应生成 2-(1-金刚烷基氨基)乙醇 (Chapman 和 Toyne,1972)。

- 羧化反应:在对各种金刚烷基醇进行羧化的研究中,2-(1-金刚烷基)乙醇在生成某些羧酸方面表现出独特的行为 (Alford、Cuddy、Grant 和 Mckervey,1972)。

生物和医学研究

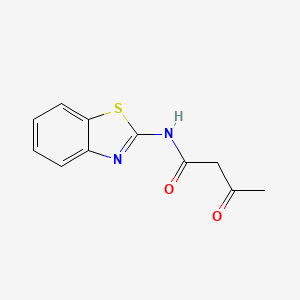

- 抗菌和抗炎特性:源自金刚烷基氨基乙醇的 2-(1-金刚烷基氨基)-5-取代-1,3,4-噻二唑已被测试其抗菌和抗炎活性。一些衍生物对革兰氏阳性菌和念珠菌属真菌表现出有希望的活性,以及体内抗炎作用 (Kadi 等,2007)。

- 金刚烷衍生物的抗菌特性:一项关于金刚烷衍生物(可能包括 2-(2-金刚烷基氨基)乙醇)的研究强调了它们在开发新防腐剂方面的潜力,因为对现有抗菌药物的耐药性越来越强 (Vrynchanu 等,2018)。

光学特性和应用

- 非线性光学特性:2-(2-金刚烷基氨基)乙醇衍生物已被研究其光学特性。例如,衍生物 2-金刚烷基氨基-5-硝基吡啶已被表征其吸收和折射率,以阐明其在光通信系统中的波长转换特性 (Yokoo、Yokohama、Kobayashi 和 Kaino,1998)。

环境应用

- CO2 捕获和转化:在环境科学中,2-(2-金刚烷基氨基)乙醇衍生物(如 2-(丁基氨基)乙醇)因其与 CO2 反应生成氨基甲酸酯和质子化胺的能力而被探索。该反应在 CO2 捕获技术方面具有重要意义 (Barzagli、Mani 和 Peruzzini,2016)。

安全和危害

The safety data sheet for “2-(2-Adamantylamino)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

未来方向

While specific future directions for “2-(2-Adamantylamino)ethanol” are not available, the future of ethanol production is promising. Technological advancements are leading to more sustainable and efficient production of ethanol . Furthermore, the integration of bioelectrocatalysis in the fields of biosensors, fuel cells, solar cells, and bioelectrosyntheses of high-value chemicals is a promising future direction .

属性

IUPAC Name |

2-(2-adamantylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEHXCRULFHITF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Adamantylamino)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)